molecular formula C10H11NO2S2 B14887332 3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile

3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile

Cat. No.: B14887332
M. Wt: 241.3 g/mol
InChI Key: GRYYPYRRCCXFLF-UHFFFAOYSA-N
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Description

3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile is an organic compound with the molecular formula C10H11NO2S2 It is a derivative of benzonitrile, where the benzene ring is substituted with a nitrile group and a thioether group containing a methylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzonitrile with a suitable thioether precursor. For example, the reaction of benzonitrile with 2-(methylsulfonyl)ethylthiol in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and methanol.

    Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.

    Substitution: Ammonia, water, acids, and bases.

Major Products Formed

Scientific Research Applications

3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the thioether and methylsulfonyl groups.

    2-(Methylsulfonyl)ethylthiol: The thioether precursor used in the synthesis.

    Sulfoxides and Sulfones: Oxidized derivatives of the thioether group.

Uniqueness

3-((2-(Methylsulfonyl)ethyl)thio)benzonitrile is unique due to the presence of both a nitrile group and a thioether group with a methylsulfonyl moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11NO2S2

Molecular Weight

241.3 g/mol

IUPAC Name

3-(2-methylsulfonylethylsulfanyl)benzonitrile

InChI

InChI=1S/C10H11NO2S2/c1-15(12,13)6-5-14-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6H2,1H3

InChI Key

GRYYPYRRCCXFLF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCSC1=CC=CC(=C1)C#N

Origin of Product

United States

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